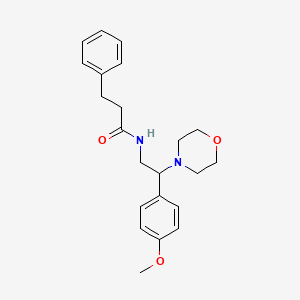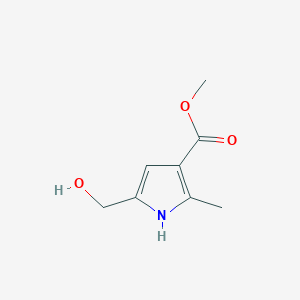![molecular formula C12H15ClN2O3 B2778710 1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 1914540-06-9](/img/structure/B2778710.png)
1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a useful research compound. Its molecular formula is C12H15ClN2O3 and its molecular weight is 270.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Organic compounds, including urea derivatives, have been investigated for their effectiveness as corrosion inhibitors. For example, urea-based compounds have demonstrated significant inhibition efficiency against the corrosion of mild steel in acid solutions. Their adsorption on metal surfaces follows the Langmuir adsorption isotherm, indicating these compounds can form protective layers on metal surfaces to prevent corrosion. This suggests that "1-(2-Chlorophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea" might also have potential applications in corrosion inhibition, particularly in industries where metal preservation is crucial (Bahrami & Hosseini, 2012).
Electro-Fenton Degradation of Contaminants
The Electro-Fenton process, involving organic urea compounds, has been applied for the degradation of persistent antimicrobials in water treatment. This method generates hydroxyl radicals to break down contaminants, suggesting that urea derivatives could play a role in advanced oxidation processes for environmental remediation (Sirés et al., 2007).
Agricultural and Forestry Insecticides
Urea derivatives are utilized in agriculture and forestry as insecticides, particularly as molt-inhibiting hormones. These compounds act by interfering with the insect's cuticle deposition, leading to failure in molting or pupating. The environmental safety of these insecticides, including their degradation products, is a significant concern, indicating a research area where "1-(2-Chlorophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea" might find relevance (Lu, Zhou, & Liu, 2004).
Anticancer Agents
Certain N,N'-diarylureas have shown potential as anticancer agents by inhibiting translation initiation in cancer cells. This illustrates the therapeutic potential of urea derivatives in developing targeted anti-cancer treatments, suggesting a possible area of application for the compound (Denoyelle et al., 2012).
Neuropharmacology
Urea derivatives have been explored as antagonists for neuropeptide receptors, indicating their potential in neuropharmacology and as treatments for neurological conditions. This highlights another area where similar compounds might find application, especially in understanding and treating diseases related to neurotransmitter function (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-9-3-1-2-4-10(9)15-11(16)14-7-12(17)5-6-18-8-12/h1-4,17H,5-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFFRVACLLUYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2778627.png)
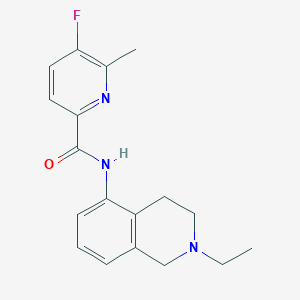
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)
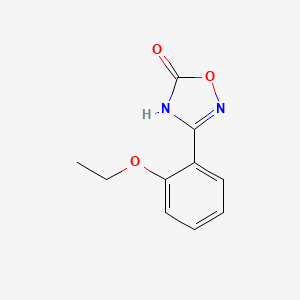
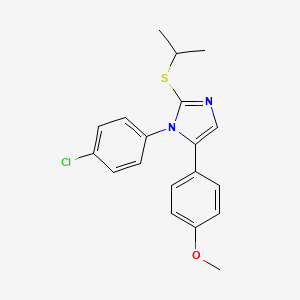
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)
![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B2778635.png)
![2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2778638.png)
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2778641.png)
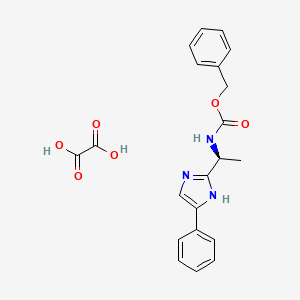

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2778647.png)
